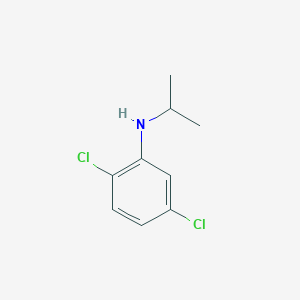
2,5-dichloro-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and an isopropyl group is attached to the nitrogen atom. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(propan-2-yl)aniline typically involves the chlorination of N-(propan-2-yl)aniline. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anilines.
Scientific Research Applications
2,5-dichloro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison
2,5-dichloro-N-(propan-2-yl)aniline is unique due to the presence of the isopropyl group attached to the nitrogen atom, which influences its chemical reactivity and biological activity. Compared to other dichloroanilines, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11Cl2N |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2,5-dichloro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11Cl2N/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
IKHOHPACXARWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


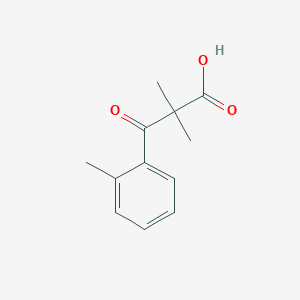

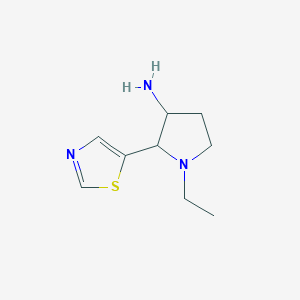
![(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine](/img/structure/B13253809.png)
![4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13253814.png)
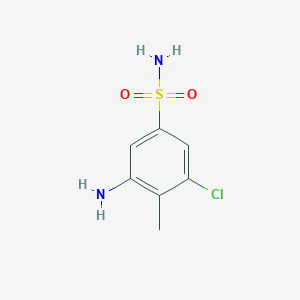

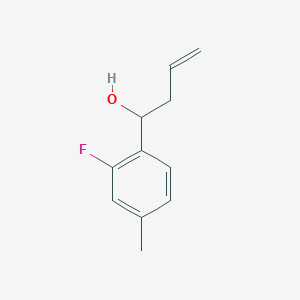
![(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13253831.png)
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13253835.png)
![6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13253837.png)
![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13253841.png)

![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)
